(R)-1,4-Benzodioxane-2-carboxylic acid chemical properties
(R)-1,4-Benzodioxane-2-carboxylic acid chemical properties
An In-Depth Technical Guide to (R)-1,4-Benzodioxane-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds, serving as a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and specific electronic properties make it an ideal template for designing ligands that interact with a wide array of pharmacological targets.[2][3] Within this important class of molecules, (R)-1,4-Benzodioxane-2-carboxylic acid emerges as a chiral building block of paramount importance.[4][5]
This enantiomerically pure synthon is not merely an academic curiosity; it is a critical intermediate in the synthesis of several pharmaceuticals, most notably the α1-adrenoceptor antagonist Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[4][5][6] The absolute configuration at the C2 position of the benzodioxane ring is often crucial for biological activity, making the synthesis and isolation of the pure (R)-enantiomer a topic of significant interest for researchers and drug development professionals.[3][7]
This guide provides a comprehensive technical overview of (R)-1,4-Benzodioxane-2-carboxylic acid, moving beyond a simple recitation of facts. As a senior application scientist, the goal is to deliver field-proven insights into its core chemical properties, robust methods for its synthesis and chiral resolution, detailed analytical characterization, and its versatile applications in synthetic chemistry. The narrative is grounded in the principles of causality, ensuring that every protocol is not just a series of steps, but a self-validating system built on a foundation of sound chemical logic.
Physicochemical and Structural Properties
(R)-1,4-Benzodioxane-2-carboxylic acid is a white crystalline powder that serves as a versatile chiral synthon.[4][5] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.
Structural Identifiers:
-
IUPAC Name: (2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[8]
-
CAS Number: 70918-53-5[8]
-
Molecular Formula: C₉H₈O₄[4]
-
SMILES: C1C(=O)O[8]
-
InChI Key: HMBHAQMOBKLWRX-MRVPVSSYSA-N[8]
Below is a summary of its key physicochemical data, essential for experimental design and process development.
| Property | Value | Source(s) |
| Molecular Weight | 180.16 g/mol | [4][8] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 96-99 °C | [4][9] |
| Boiling Point | 347.2 °C at 760 mmHg | [4] |
| Density | 1.379 g/cm³ (Predicted) | [4][9] |
| pKa | 2.69 ± 0.20 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4][9] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-1,4-Benzodioxane-2-carboxylic acid is a multi-stage process that begins with the formation of the racemic acid, followed by a crucial chiral resolution step. The choice of resolution method is dictated by factors such as scale, desired purity, and available resources (chemical vs. biocatalytic).
Synthesis of Racemic (±)-1,4-Benzodioxane-2-carboxylic Acid
The most common and reliable method for constructing the benzodioxane ring system is through a Williamson ether synthesis by condensing catechol with a suitable three-carbon electrophile, followed by saponification.
Experimental Protocol:
-
Step 1: Condensation. To a solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously. Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise at room temperature.[10]
-
Step 2: Cyclization. Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC. The mechanism involves a double nucleophilic substitution, where the phenoxide ions from catechol displace the two bromine atoms to form the heterocyclic ring.
-
Step 3: Work-up and Isolation of Ester. After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic ethyl 1,4-benzodioxane-2-carboxylate.[11]
-
Step 4: Saponification. Dissolve the crude ester in an ethanol/water mixture and add sodium hydroxide (1.5 eq). Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Step 5: Acidification and Isolation of Carboxylic Acid. Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-hydrolyzed ester. Acidify the aqueous layer with cold 2N HCl to precipitate the racemic carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain (±)-1,4-Benzodioxane-2-carboxylic acid.[10]
Caption: Synthesis workflow for racemic 1,4-benzodioxane-2-carboxylic acid.
Chiral Resolution Strategies
Obtaining the single (R)-enantiomer is critical for pharmaceutical applications.[7] Two robust methods, classical chemical resolution and enzymatic kinetic resolution, are predominantly employed.
This classical method leverages the formation of diastereomeric salts with distinct physical properties, primarily solubility, allowing for their separation by fractional crystallization. The choice of the resolving agent is paramount for achieving high efficiency.
Expertise & Causality: While unsubstituted 1-phenylethylamine is ineffective, para-substituted analogs like (S)-1-(p-nitrophenyl)ethylamine are highly efficient.[12] This is because the substituted phenyl ring influences the crystal lattice packing of the resulting diastereomeric salts, creating a larger difference in solubility between the (R,S) and (S,S) salts, which is the physical basis for the separation.
Experimental Protocol:
-
Salt Formation: Dissolve racemic 1,4-benzodioxane-2-carboxylic acid (1.0 eq) in a minimal amount of a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (S)-1-(p-methylphenyl)ethylamine (0.5 eq), in the same solvent.
-
Crystallization: Add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.[12]
-
Isolation: Collect the crystals by filtration. The solid will be enriched in one diastereomer (e.g., the salt of (R)-acid with the (S)-amine). The mother liquor will be enriched in the other.
-
Liberation of the Free Acid: Suspend the isolated salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and breaks the ionic bond, precipitating the enantiomerically enriched carboxylic acid. The chiral amine remains in the aqueous phase as its hydrochloride salt and can be recovered.
-
Purity Check: The enantiomeric excess (e.e.) of the obtained acid must be determined using a validated chiral HPLC method.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Biocatalysis offers a highly selective and environmentally benign alternative. Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or esterification) on one enantiomer of a racemic mixture at a much higher rate than the other.
Expertise & Causality: Candida antarctica Lipase B (CALB) is a workhorse enzyme for these resolutions due to its broad substrate scope and high stereoselectivity.[13] The resolution of the racemic methyl ester of 1,4-benzodioxane-2-carboxylic acid is particularly effective. CALB preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted and thus enantiomerically enriched.[7][13] The efficiency (expressed by the enantiomeric ratio, E) is a measure of the enzyme's ability to differentiate between the two enantiomers.
Experimental Protocol:
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 1,4-benzodioxane-2-carboxylic acid as described in section 2.1.
-
Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer solution, often with a co-solvent like n-butanol to improve solubility. Add the lipase (e.g., immobilized CALB, Novozym 435).[13]
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 30°C). The reaction is monitored by chiral HPLC, tracking the disappearance of the starting esters and the appearance of the hydrolyzed acid.[13]
-
Optimal Conversion: The reaction is stopped at or near 50% conversion. This is a critical control point: allowing the reaction to proceed further will result in the hydrolysis of the less-preferred (R)-ester, thereby decreasing the enantiomeric excess of the remaining substrate.
-
Separation and Isolation: Once stopped, the enzyme is filtered off. The mixture is then separated. The desired (R)-ester can be extracted with an organic solvent. The (S)-acid will remain in the aqueous phase as its carboxylate salt.
-
Hydrolysis of (R)-Ester: The recovered, enantiomerically pure (R)-ester is then saponified using standard conditions (NaOH, H₂O/EtOH) to yield the final (R)-1,4-Benzodioxane-2-carboxylic acid.[11]
| Parameter | Value | Source |
| Enzyme | Engineered Candida antarctica Lipase B (A225F/T103A mutant) | [13] |
| Substrate | (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester | [13] |
| Conditions | 30 °C, 20% n-butanol co-solvent | [13] |
| Result at 50% conv. | >97% e.e. for remaining (R)-ester | [13] |
| Enantiomeric Ratio (E) | 278 | [13] |
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic techniques provides a complete picture.
| Technique | Characteristic Signal/Feature | Rationale |
| FT-IR | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1710 cm⁻¹), C-O stretches (1150-1250 cm⁻¹) | Confirms the presence of the carboxylic acid dimer and the ether linkages of the dioxane ring.[10][14] |
| ¹H NMR | 10-12 ppm (s, broad, 1H): Carboxylic acid proton (-COOH). 6.8-7.0 ppm (m, 4H): Aromatic protons. ~5.1 ppm (dd, 1H): Methine proton (H2). ~4.5 ppm (m, 2H): Methylene protons (H3). | Provides a map of the proton environment. The downfield shift of the COOH proton is highly characteristic.[10][15] |
| ¹³C NMR | 160-185 ppm: Carboxyl carbon (-COOH). 140-145 ppm: Aromatic carbons attached to oxygen. 115-125 ppm: Other aromatic carbons. 60-75 ppm: Aliphatic carbons of the dioxane ring. | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.[14] |
| Mass Spec. | M⁺ at m/z = 180: Molecular ion peak. Fragments: Loss of -OH (m/z 163), loss of -COOH (m/z 135). | Confirms the molecular weight and provides structural information through predictable fragmentation patterns.[15] |
| Chiral HPLC | Baseline separation of (R) and (S) enantiomers. | The definitive method for quantifying enantiomeric purity (e.g., >99% e.e.), validating the success of the resolution.[11] |
Chemical Reactivity and Derivatization
The primary site of reactivity is the carboxylic acid functional group, which serves as a handle for a wide range of transformations essential for drug development.
Key Transformations:
-
Amide Formation: This is arguably the most important reaction for this scaffold in medicinal chemistry. The acid is typically first converted to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine to form a stable amide bond.[10] This pathway is used to couple the benzodioxane moiety to other fragments, as seen in the synthesis of Doxazosin analogs.
-
Esterification: Standard Fischer esterification (acid + alcohol with catalytic H₂SO₄) or reaction with alkyl halides under basic conditions can form various esters. As noted, esters are key intermediates for enzymatic resolutions.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-(2,3-dihydro-1,4-benzodioxin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This opens up another avenue for derivatization.
Caption: Key reaction pathways for (R)-1,4-benzodioxane-2-carboxylic acid.
Applications in Research and Drug Development
The value of (R)-1,4-benzodioxane-2-carboxylic acid lies in its role as a chiral building block for synthesizing complex, biologically active molecules.[12][16] Its rigid framework correctly orients substituents for optimal interaction with protein binding sites.
-
α-Adrenergic Receptor Antagonists: The most prominent application is in the synthesis of Doxazosin and related quinazoline-containing compounds. The benzodioxane moiety is crucial for high-affinity binding to α1-adrenoceptors.[6]
-
Anticancer and Anti-inflammatory Agents: Derivatives have shown significant potential in medicinal chemistry. By creating libraries of amides and other derivatives, researchers have developed compounds with anti-inflammatory, anticancer, and antimicrobial properties.[6][16][17] The benzodioxane core is often used to mimic the orientation of natural ligands or to add structural rigidity to a lead compound.
-
Agrochemicals: The scaffold is also utilized in the development of novel herbicides and fungicides, where its interaction with plant biochemical pathways can be exploited.[16]
Conclusion
(R)-1,4-Benzodioxane-2-carboxylic acid is far more than a simple chemical intermediate; it is a high-value, enabling tool for the modern medicinal chemist and drug development professional. Its well-defined physicochemical properties, coupled with robust and scalable protocols for its enantioselective synthesis, make it an accessible and reliable chiral building block. A thorough understanding of its synthesis, resolution, characterization, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and other advanced chemical products. The continued exploration of derivatives based on this scaffold ensures that 1,4-benzodioxane will remain an evergreen and versatile player in the field of medicinal chemistry.[2]
References
-
(R)-1,4-Benzodioxane-2-carboxylic acid | CAS 70918-53-5. LookChem. [Link]
-
(R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062. PubChem. [Link]
-
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]
-
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]
-
(R)-1,4-benzodioxane-2-carboxylic acid. Stenutz. [Link]
-
Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. [Link]
-
Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry. [Link]
-
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]
-
Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal. [Link]
-
How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Università degli Studi di Milano. [Link]
-
Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]
- 5. (R)-1,4-Benzodioxane-2-carboxylic acid | 70918-53-5 [chemicalbook.com]
- 6. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 8. (R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 70918-53-5 CAS MSDS ((R)-1,4-Benzodioxane-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. eurjchem.com [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 16. chemimpex.com [chemimpex.com]
- 17. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
